molecular formula C26H32N4O6 B11279494 5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide

5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide

Cat. No.: B11279494
M. Wt: 496.6 g/mol
InChI Key: JIQLRKABJDCPIS-UHFFFAOYSA-N
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Description

5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a dimethoxyphenyl group, and a propylpentanamide side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide typically involves multiple steps. One common approach is the Povarov cycloaddition reaction, which involves the reaction of an aniline derivative with an aldehyde and an alkene. This is followed by N-furoylation to introduce the furan-2-carboxamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.

Scientific Research Applications

5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving inhibition of certain enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(1-{[(3,4-Dimethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-YL)-N-propylpentanamide apart is its combination of a quinazoline core with a dimethoxyphenyl group and a propylpentanamide side chain. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H32N4O6

Molecular Weight

496.6 g/mol

IUPAC Name

5-[1-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-propylpentanamide

InChI

InChI=1S/C26H32N4O6/c1-4-14-27-23(31)11-7-8-15-29-25(33)19-9-5-6-10-20(19)30(26(29)34)17-24(32)28-18-12-13-21(35-2)22(16-18)36-3/h5-6,9-10,12-13,16H,4,7-8,11,14-15,17H2,1-3H3,(H,27,31)(H,28,32)

InChI Key

JIQLRKABJDCPIS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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